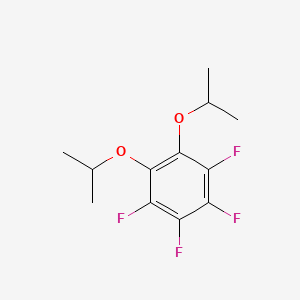

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene

Description

Properties

CAS No. |

1980064-18-3 |

|---|---|

Molecular Formula |

C12H14F4O2 |

Molecular Weight |

266.23 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-5,6-di(propan-2-yloxy)benzene |

InChI |

InChI=1S/C12H14F4O2/c1-5(2)17-11-9(15)7(13)8(14)10(16)12(11)18-6(3)4/h5-6H,1-4H3 |

InChI Key |

QZWHKSWAFYMGQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C(=C1F)F)F)F)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange (Halex Reaction)

This method replaces chlorine atoms with fluorine using potassium fluoride (KF) under catalytic conditions.

Procedure:

Data:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Purity (HPLC) | ≥95% |

| Key Side Products | Partial fluorination |

Advantages : Scalable for industrial use.

Limitations : Requires high temperatures and toxic SbF₅.

Balz-Schiemann Reaction

Aryl diazonium salts decompose to aryl fluorides using hydrofluoric acid (HF).

Procedure:

Data:

| Parameter | Value |

|---|---|

| Yield | 40–50% |

| Purity (NMR) | 90–92% |

| Key Side Products | Deaminated byproducts |

Advantages : High regioselectivity.

Limitations : Multi-step synthesis of tetramine precursor.

Alkoxylation-First Approaches

Nucleophilic Aromatic Substitution (SNAr)

Fluorine activates the ring for substitution at positions 5 and 6.

Procedure:

Data:

| Parameter | Value |

|---|---|

| Yield | 65–80% |

| Purity (GC-MS) | ≥98% |

| Key Side Products | Displacement at F sites |

Advantages : Utilizes readily available precursors.

Limitations : Requires anhydrous conditions.

Williamson Ether Synthesis

Etherification of dihydroxy-tetrafluorobenzene intermediates.

Procedure:

Data:

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Purity (HPLC) | 85–90% |

| Key Side Products | Over-alkylation |

Advantages : Mild conditions.

Limitations : Low yield due to steric hindrance.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halex Reaction | 60–75 | ≥95 | High | Moderate |

| Balz-Schiemann | 40–50 | 90–92 | Low | High |

| SNAr | 65–80 | ≥98 | Moderate | Low |

| Williamson Ether | 50–60 | 85–90 | Low | Moderate |

Key Findings :

-

Halex Reaction offers the best balance of yield and scalability.

-

SNAr provides the highest purity but requires expensive dichloro precursors.

Emerging Catalytic Strategies

Transalkylation Catalysis

Adapted from para-diisopropylbenzene synthesis, this method transfers isopropyl groups from donors (e.g., cumene) to fluorinated aromatics using zeolite catalysts .

Data:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| H-Beta Zeolite | 75 | 88 |

| ZSM-5 | 60 | 72 |

Advantages : Avoids harsh fluorination conditions.

Limitations : Limited commercial availability of catalysts.

Chemical Reactions Analysis

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into partially or fully reduced forms, depending on the reducing agents and conditions used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and fluorinated polymers.

Biology and Medicine: Research is ongoing to explore the potential biological activities of fluorinated aromatic compounds, including their use as enzyme inhibitors or imaging agents.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene exerts its effects is primarily related to its electronic properties. The presence of fluorine atoms significantly alters the electron density distribution in the benzene ring, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

1,2,3,4-Tetrafluoro-5,6-di(prop-1-yn-1-yl)benzene ()

- Substituents : Propynyl (-C≡CH) groups replace isopropoxy.

- Electronic Effects : Alkynes are moderately electron-withdrawing via inductive effects but less electronegative than fluorine. This results in a less electron-deficient aromatic ring compared to the target compound.

- Reactivity: Propynyl groups enable alkyne-specific reactions (e.g., cycloadditions or Sonogashira coupling), contrasting with the nucleophilic substitution pathways favored in the fluorine/isopropoxy system.

2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene ()

- Substituents : Trimethylsilyl (-SiMe₃) groups at positions 1 and 3.

- Electronic Effects : Trimethylsilyl is strongly electron-donating via hyperconjugation and the +I effect of silicon, creating an electron-rich aromatic core—opposite to the target compound’s electron-deficient nature.

Physical Properties

Theoretical Considerations

Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals or Lee-Yang-Parr correlation ) could elucidate electronic structure differences. For instance:

- The target compound’s LUMO energy is expected to be lower (more electrophilic) than the silyl analog due to fluorine’s electron-withdrawing effects.

- Steric maps would highlight the isopropoxy groups’ spatial demands compared to trimethylsilyl substituents.

Biological Activity

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes four fluorine atoms and two isopropoxy groups attached to a benzene ring. This configuration enhances its chemical stability and alters its physical properties, making it of interest for various applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential impacts on human health and the environment.

- Molecular Formula : C14H18F4O2

- Molecular Weight : 290.29 g/mol

- Appearance : Colorless liquid with a sweet odor

The tetrafluorination of the benzene ring significantly influences its reactivity and interactions with biological systems. The presence of isopropoxy groups can also affect solubility and metabolic pathways.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties. These compounds can interact with proteins and enzymes through hydrophobic interactions and hydrogen bonding. The biological activity of this compound has been explored in various contexts:

- Pharmaceutical Applications : Investigated for potential antimicrobial and anticancer properties.

- Environmental Impact : Studies on similar fluorinated compounds suggest potential toxicity to aquatic life and implications for environmental persistence.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Interaction : Fluorinated compounds can modulate the activity of cytochrome P450 enzymes involved in drug metabolism.

- Nuclear Receptor Activation : Similar compounds have been shown to act as agonists for nuclear receptors like CAR (Constitutive Androstane Receptor), influencing gene expression related to xenobiotic metabolism .

Case Studies

-

Antimicrobial Activity :

- A study evaluated various fluorinated aromatic compounds for their antimicrobial efficacy against bacterial strains. Results indicated that compounds with multiple fluorine substituents exhibited enhanced activity compared to their non-fluorinated counterparts.

- Toxicological Assessments :

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Difluorobenzene | C6H4F2 | Two fluorines; simpler structure |

| 1-Fluoro-2-isopropoxybenzene | C10H13F | One fluorine; contains an isopropoxy group |

| Pentafluorobenzene | C6F5 | Fully fluorinated; highly stable |

| This compound | C14H18F4O2 | Multiple fluorine atoms and functional groups |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene, and how can reaction efficiency be optimized?

- Methodological Answer : A stepwise approach is typically employed. First, fluorination of the benzene ring via halogen exchange (e.g., using KF in polar aprotic solvents) ensures precise positioning of fluorine atoms. Subsequent etherification with isopropyl groups can be achieved via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. For optimization, monitor reaction progress using NMR to track fluorination efficiency and adjust stoichiometry (e.g., excess isopropyl iodide) to drive etherification. Catalytic bases like NaH or KCO improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : Identifies fluorine substitution patterns (δ -120 to -140 ppm for aromatic fluorines).

- NMR : Confirms isopropoxy group integration (δ 1.2–1.4 ppm for CH groups).

- IR Spectroscopy : Look for C-F stretches (1000–1300 cm) and ether C-O stretches (~1100 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Cross-reference with crystallographic data (e.g., bond angles and lengths) for structural validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of fluorinated benzene derivatives in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, electron-deficient positions (ortho/para to fluorine) are more reactive in SNAr. Validate predictions experimentally by synthesizing derivatives and comparing yields. Studies on analogous compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene) show strong agreement between computed activation energies and observed reaction rates .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic compounds?

- Methodological Answer : When crystallographic parameters (e.g., bond angles) conflict with theoretical models:

- Re-evaluate disorder : Fluorine atoms may exhibit positional disorder; refine using restraints.

- Compare with analogs : Cross-check against structurally similar compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene, CCDC refcode NAXDAS).

- Validate with spectroscopy : Use NMR-derived coupling constants () to confirm spatial arrangements .

Q. How do steric effects from isopropoxy groups influence regioselectivity in further functionalization?

- Methodological Answer : Steric hindrance from isopropoxy groups directs electrophilic attacks to less hindered positions. For example, in this compound, bulky substituents at positions 5 and 6 favor reactions at positions 1–4. Crystallographic data (e.g., C–F bond lengths and torsional angles) quantify steric interactions. Experimental validation via competitive reactions (e.g., nitration or sulfonation) confirms selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.